molecular formula C18H39ClSi B1346633 Chlorotrihexylsilane CAS No. 3634-67-1

Chlorotrihexylsilane

Cat. No. B1346633
CAS RN: 3634-67-1
M. Wt: 319 g/mol
InChI Key: WZQSBCHNVPAYOC-UHFFFAOYSA-N
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Description

Chlorotrihexylsilane is a chemical compound with the molecular formula [CH3(CH2)5]3SiCl . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of chlorosilanes, a group of reactive, chlorine-containing chemical compounds related to silane (SiH4), involves the reaction of methyl chloride with a silicon-copper alloy . Each of these methylchlorosilanes are common reagents in organosilicon chemistry .


Molecular Structure Analysis

The molecular weight of Chlorotrihexylsilane is 319.04 g/mol . The SMILES string representation of its structure is CCCCCCSi(CCCCCC)CCCCCC .


Chemical Reactions Analysis

The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . In the case of trimethylsilyl chloride, the hydrolyzed product is hexamethyldisiloxane .


Physical And Chemical Properties Analysis

Chlorotrihexylsilane is a liquid at 20 degrees Celsius . It has a specific gravity of 0.87 at 20/20 , and a boiling point of 154 °C/5 mmHg . It is sensitive to moisture .

Scientific Research Applications

Nanoparticle Technology in Oral Medicine

  • Nanoparticles for Controlled Delivery and Sustained Release : Chlorhexidine, similar in some aspects to Chlorotrihexylsilane, has been used in nanoparticle form for controlled, sustained topical delivery in oral medicine. This approach enhances the local dose and duration of soluble delivery when applied to hydroxyapatite surfaces, which could be beneficial for sustained drug delivery with less frequent interventions (Garner & Barbour, 2015).

Antimicrobial and Antiviral Applications

  • Antimicrobial and Antiviral Properties : Research has explored the use of chloroquine and hydroxychloroquine, related to Chlorotrihexylsilane, in antimicrobial and antiviral treatments. These compounds have shown efficacy in various applications, including as potential treatments for COVID-19, indicating the broad spectrum of possible uses for similar compounds (Fernandes et al., 2022; Li et al., 2022; Meo et al., 2020).

Ethical Considerations in Research

  • Ethical Review of Off-label Drug Use : The use of drugs like chloroquine and hydroxychloroquine, related to Chlorotrihexylsilane, has raised important ethical considerations in scientific research, especially in the context of off-label use during emergencies like the COVID-19 pandemic. This highlights the importance of rigorous ethical review in research involving similar compounds (Qiuping Li et al., 2022).

Clinical Applications and Safety

  • Clinical Use and Safety : Studies on chloroquine and hydroxychloroquine provide insights into the clinical applications and safety profiles of similar compounds like Chlorotrihexylsilane. These studies highlight both the therapeutic potential and the need for careful consideration of dosage and potential side effects (McCue & Palmer, 2019; Schultz & Ward, 2021; Touret & de Lamballerie, 2020).

Cardiovascular Implications

  • Cardiovascular Risk Reduction : Research into chloroquine and hydroxychloroquine, similar in function to Chlorotrihexylsilane, has found potential benefits in reducing cardiovascular risk. This suggests a potential area of application for Chlorotrihexylsilane in cardiovascular disease management (Liu et al., 2018).

Pharmacological Mechanisms

  • Understanding Pharmacological Mechanisms : Studies of chloroquine and hydroxychloroquine, related to Chlorotrihexylsilane, have enhanced understanding of pharmacological mechanisms, such as the alteration of pH within intracellular vacuoles, affecting processes like protein degradation and antigen processing. This understanding can guide the development of related compounds (Fox, 1993).

Broad Spectrum Applications

  • Broad Spectrum Uses : Chloroquine and its analogues, including Chlorotrihexylsilane, have shown potential in a wide range of applications beyond their initial use as antimalarials. This includes treatment of rheumatic diseases, lupus, and even in cancer therapy, underscoring the versatility of these compounds (Md. Abdul Alim Al-Bari, 2015).

Limitations in Methodology and Reporting

  • Methodological and Reporting Limitations : Research on chloroquine and hydroxychloroquine highlights the challenges in the methodology and reporting of studies, particularly in emergency situations like the COVID-19 pandemic. These limitations need to be addressed in future research on similar compounds (Alexander et al., 2020).

Safety And Hazards

Chlorotrihexylsilane is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

chloro(trihexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39ClSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSBCHNVPAYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063107
Record name Silane, chlorotrihexyl-
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Molecular Weight

319.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Chlorotrihexylsilane

CAS RN

3634-67-1
Record name Chlorotrihexylsilane
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Record name Chlorotrihexylsilane
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Record name Chlorotrihexylsilane
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Record name Silane, chlorotrihexyl-
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Record name Chlorotrihexylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Citations

For This Compound
31
Citations
F Liu, M McMaster, S Mekala, K Singer… - …, 2018 - ACS Publications
… The ultrathin BC mat was modified by reaction with chlorotrihexylsilane (THSCl) by adapting literature procedures. (46,47) Dichloromethane (15 mL) and TEA (1.98 mL, 14 mmol) were …
Number of citations: 12 pubs.acs.org
RR Cranston, MC Vebber… - Advanced Electronic …, 2022 - Wiley Online Library
Two novel asymmetric silicon phthalocyanine (SiPc) derivatives consisting of one axially substituted fluorine and one tri‐alkyl silane group are synthesized and characterized in n‐type …
Number of citations: 4 onlinelibrary.wiley.com
A Wu, H Yamamoto - Chemical Science, 2023 - pubs.rsc.org
Tag-assisted liquid-phase peptide synthesis (LPPS) is one of the important processes in peptide synthesis in pharmaceutical discovery. Simple silyl groups have positive effects when …
Number of citations: 5 pubs.rsc.org
J García‐Calvo, RR Cranston… - …, 2023 - Wiley Online Library
Ruthenium phthalocyanine (RuPcs) are multipurpose compounds characterized by their remarkable reactivity and photoelectronic properties, which yield a broad synthetic scope and …
T Ishida, Y Morisaki, Y Chujo - Tetrahedron letters, 2006 - Elsevier
… Lithiation of 4 by lithium diisopropylamide (LDA) followed by chlorotrihexylsilane afforded mono-protected zinc porphyrin 5 12 in 28% yield. The Hay coupling reaction 13 of 5 in the …
Number of citations: 40 www.sciencedirect.com
MJ Frampton, G Sforazzini, S Brovelli… - Advanced Functional …, 2008 - Wiley Online Library
… Reaction with an excess of chlorotrihexylsilane and imidazole led to silylation of the CD and terminal sorbitol hydroxyl groups. Trihexylsilyl-functionalized polyrotaxane 1 Á Me&bCD Á …
Number of citations: 41 onlinelibrary.wiley.com
JM Park, CY Jung, WD Jang… - ACS Applied Bio Materials, 2020 - ACS Publications
Developing nonaggregated photosensitizers (PSs) for efficient photodynamic therapy (PDT) using polymeric micelles (PMs) has been challenging. In this study, axially substituted …
Number of citations: 2 pubs.acs.org
FT Konopka - 2017 - repositories.lib.utexas.edu
… The Schlenk flask was chilled to –20 oC in the fridge, followed by the dropwise addition of 0.38 g (1.20 mmol, 5.0 equiv.) of chlorotrihexylsilane. The Schlenk flask was sealed and …
Number of citations: 0 repositories.lib.utexas.edu
H Xu, T Wada, H Ohkita, H Benten, S Ito - Electrochimica Acta, 2013 - Elsevier
The light-harvesting efficiency of P3HT:PCBM solar cells can be improved by incorporating near-IR dye molecules such as silicon phthalocyanine derivatives with bulky axial groups (…
Number of citations: 31 www.sciencedirect.com
JR Hwu, KL Chen, S Ananthan, HV Patel - Organometallics, 1996 - ACS Publications
An efficient method was developed for synthesis of a new class of compounds, 1-nitro-3-organosilyl-1-propenes. Sonication of a chloroform solution containing allylsilanes with various …
Number of citations: 49 pubs.acs.org

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